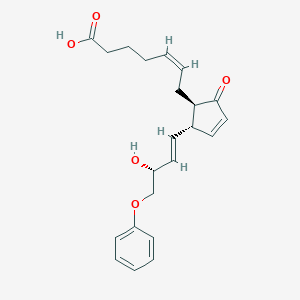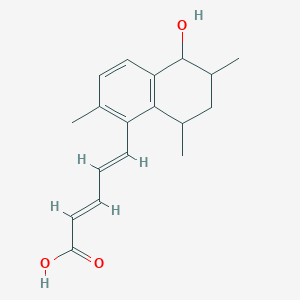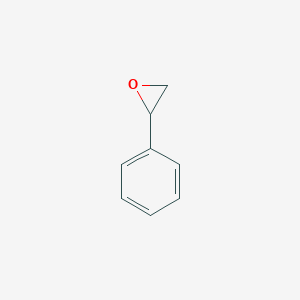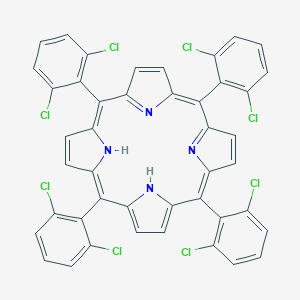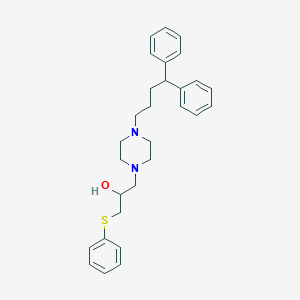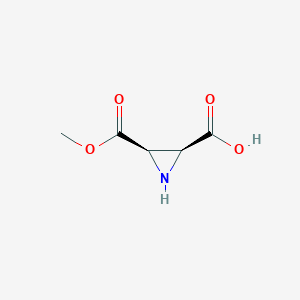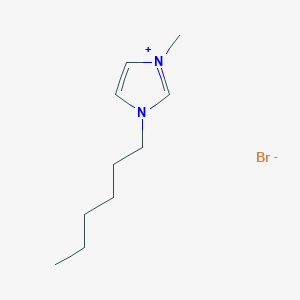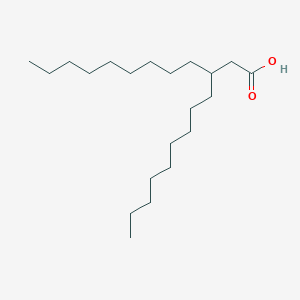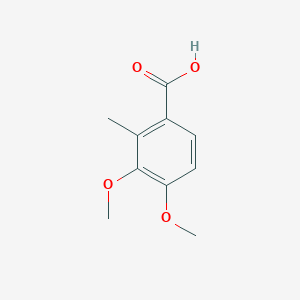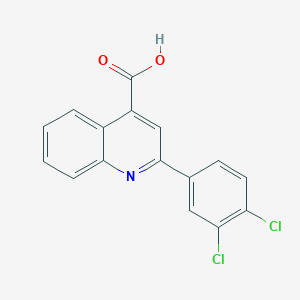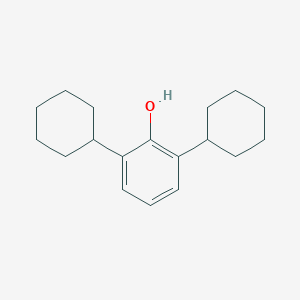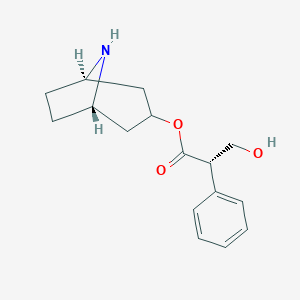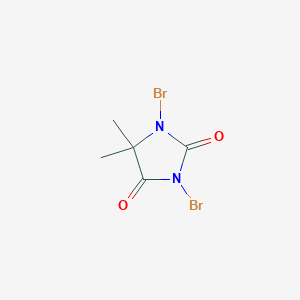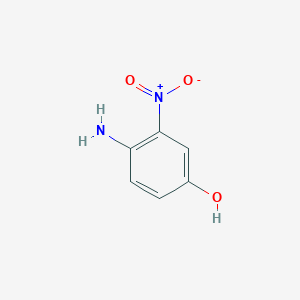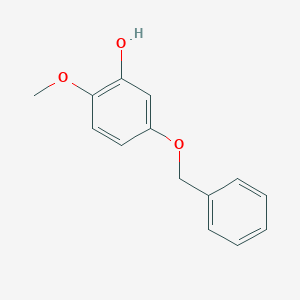
2-Methoxy-5-(benzyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Methoxy-5-(benzyloxy)phenol" is a derivative of methoxyphenol, which is a structural fragment of various antioxidants and biologically active molecules. Methoxyphenols are known for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter .
Synthesis Analysis
The synthesis of related methoxyphenol compounds involves various chemical reactions. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol is synthesized from the reaction of o-vanillin with 2-chlorobenzylamine . Similarly, 1-Benzyl-2-methyl-5-hydroxytryptamine, a compound with a methoxyphenol moiety, is synthesized by cleaving the methyl ether of its methoxytryptamine precursor . Another related synthesis involves the oxidation of a benzylphenol with silver oxide in alcoholic media to form benzylic ethers . Additionally, methoxyphenol derivatives have been synthesized through the Mannich reaction from eugenol .
Molecular Structure Analysis
The molecular structure of methoxyphenol derivatives is characterized using various spectroscopic techniques. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol has been examined crystallographically, showing it crystallizes in the orthorhombic space group . The structure of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was elucidated based on spectroscopic data .
Chemical Reactions Analysis
Methoxyphenol derivatives undergo various chemical reactions. The azo-coupling reaction is used to synthesize azo derivatives of methoxyphenols . Schiff base compounds, which contain a carbon-nitrogen double bond, are synthesized from aldehydes or ketones with primary amines, as seen in the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols are influenced by their ability to form hydrogen bonds. Calorimetric data shows that intermolecular hydrogen bond strength in complexes of 2-methoxyphenol with organic bases is less than that for 4-methoxyphenol . The solubility, melting points, and fluorescence characteristics of these compounds vary depending on their structure and substituents . For example, the Schiff base compound synthesized from vanillin and panisidine has a melting point range of 128-130°C and exhibits greenish-gray solid properties .
Relevant Case Studies
Several studies have demonstrated the biological activities of methoxyphenol derivatives. For instance, 1-Benzyl-2-methyl-5-hydroxytryptamine exhibits powerful antiserotonin action . Methoxyphenol derivatives have also shown antimicrobial activities against various bacteria and fungi, with certain substituents like Cl, Br, and NO2 increasing their activity . Additionally, the antioxidant activity of Schiff base compounds derived from methoxyphenols has been tested, with some showing significant activity .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities and Mechanisms
2-Methoxy-5-(benzyloxy)phenol may be related to compounds with antioxidant properties. For instance, the antioxidant activities of phenolic acids, which may share structural similarities with 2-Methoxy-5-(benzyloxy)phenol, have been extensively studied. These activities are often associated with the presence of methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups, which can enhance the antioxidant potential. The effectiveness of these compounds is evaluated through mechanisms like hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020).
Ligand Binding Selectivity
The compound's structure is reminiscent of ligands that exhibit selectivity in binding to certain receptors. For example, phenolic compounds have been identified with binding selectivity for gamma-aminobutyric acid-A (GABA-A) receptor subtypes, highlighting the potential of such molecular frameworks in the development of selective receptor modulators (Carling et al., 2004).
Pyrolysis and Radical Formation
Methoxy-substituted phenolic compounds are also significant in studies related to pyrolysis mechanisms. These compounds, when subjected to high temperatures, undergo homolytic cleavage, leading to the formation of various radical species. This is crucial for understanding the thermal degradation of organic materials, especially those related to lignin and its derivatives (Kim et al., 2014).
Environmental Sensitivity and Protein Reagents
Compounds like 2-Methoxy-5-(benzyloxy)phenol may also serve as environmentally sensitive protein reagents. These reagents can provide insights into enzyme-substrate interactions by exhibiting spectral changes in response to environmental variations. Such studies contribute to our understanding of protein dynamics and function (Horton et al., 1965).
Safety And Hazards
Zukünftige Richtungen
Phenol derivatives, including 2-Methoxy-5-(benzyloxy)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Eigenschaften
IUPAC Name |
2-methoxy-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQJUZBIFCHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

